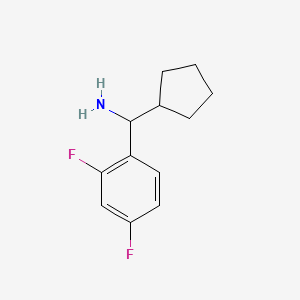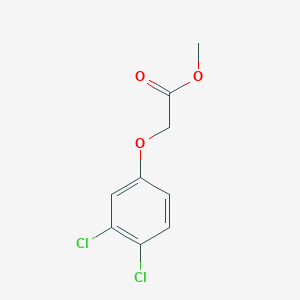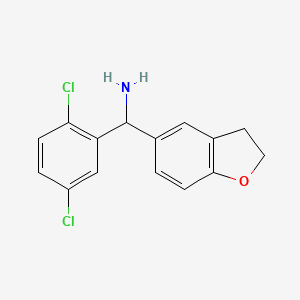![molecular formula C25H41ClN4O2Si B1519641 tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate CAS No. 1020056-95-4](/img/structure/B1519641.png)
tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Descripción general
Descripción
The compound contains several functional groups including a tert-butyl group, a piperazine ring, a carboxylate group, a pyrrolo[2,3-b]pyridine ring, and a triisopropylsilyl group. The presence of these groups suggests that the compound could be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group could be introduced via a substitution reaction with tert-butyl chloride . The piperazine ring could be formed via a cyclization reaction . The carboxylate group could be introduced via a reaction with carbon dioxide. The pyrrolo[2,3-b]pyridine ring could be formed via a cyclization reaction followed by a dehydrogenation. The triisopropylsilyl group could be introduced via a reaction with triisopropylsilyl chloride .Molecular Structure Analysis
The molecular structure of the compound would be quite complex due to the presence of several rings and functional groups. The structure would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the tert-butyl group could participate in substitution reactions, the piperazine ring could participate in ring-opening reactions, and the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could increase the compound’s hydrophobicity, while the presence of the carboxylate group could increase its acidity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Biological Evaluation : Research on similar piperazine-carboxylate compounds, such as the synthesis, characterization, and biological evaluation of tert-butyl derivatives, highlights their potential in creating molecules with antibacterial and anthelmintic activities. These compounds are synthesized through condensation reactions and characterized using techniques like LCMS, NMR, and X-ray diffraction, suggesting a methodology that could be relevant for the compound (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis : The molecular structure of related piperazine-carboxylate compounds, determined through crystallography, provides insights into their three-dimensional architecture. Such structural analyses are crucial for understanding the compound's interactions and stability, which could be applied to developing materials or drugs with specific properties (Mamat et al., 2012).
Catalytic Applications
- Catalysis in Acylation Chemistry : Polymethacrylates containing piperazine derivatives have been studied for their effectiveness as catalysts in acylation reactions. These compounds demonstrate the potential for self-activation and could be explored for catalytic roles in synthetic organic chemistry, suggesting a possible application area for similar tert-butyl piperazine derivatives (Mennenga et al., 2015).
Material Science Applications
- Polypropylene Stabilization : Compounds with piperidine structures, including tert-butyl derivatives, have been utilized in enhancing the photo-oxidative and thermal stability of polypropylene. This application is significant for materials science, indicating that such compounds could be valuable in developing stabilized polymers (Xue-chuan, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on the compound could involve exploring its potential uses in various fields such as medicine, agriculture, or materials science. For example, the compound could be tested for its biological activity, or it could be used as a building block for the synthesis of more complex molecules .
Propiedades
IUPAC Name |
tert-butyl 4-[5-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41ClN4O2Si/c1-17(2)33(18(3)4,19(5)6)30-11-10-20-22(21(26)16-27-23(20)30)28-12-14-29(15-13-28)24(31)32-25(7,8)9/h10-11,16-19H,12-15H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSRGCHICRFCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41ClN4O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670159 | |
| Record name | tert-Butyl 4-{5-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate | |
CAS RN |
1020056-95-4 | |
| Record name | tert-Butyl 4-{5-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)
![2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519561.png)



![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B1519570.png)


![4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1519576.png)

![2-[3-(Aminomethyl)piperidin-1-yl]acetamide](/img/structure/B1519580.png)
